Methyl 9-oxo-9H-thioxanthene-1-carboxylate
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Overview
Description
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C15H10O3SThis compound is part of the thioxanthene family, which is known for its diverse applications in various fields, including organic chemistry and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-9H-thioxanthene-1-carboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thioxanthenes.
Scientific Research Applications
Methyl 9-oxo-9H-thioxanthene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-thioxanthene-1-carboxylate involves its role as a photocatalyst. It absorbs light and undergoes a transition to an excited state, which can then participate in various chemical reactions. The compound’s high triplet energy and long triplet lifetime make it effective in facilitating photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: Similar in structure but lacks the carboxylate ester group.
Xanthone: Contains an oxygen atom instead of sulfur in the thioxanthene ring.
Fluoren-9-one: Similar aromatic ketone but with different photophysical properties.
Uniqueness
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is unique due to its specific functional groups, which confer distinct photophysical properties and reactivity. Its ability to act as a photocatalyst in various organic reactions sets it apart from other similar compounds .
Properties
CAS No. |
77084-33-4 |
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Molecular Formula |
C15H10O3S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
methyl 9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C15H10O3S/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 |
InChI Key |
MLCOFATYVJHBED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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